Methyl 4-methyl-5-oxohexanoate
Overview
Description
“Methyl 4-methyl-5-oxohexanoate” is a chemical compound with the molecular formula C8H14O3 . It is also known as a β-ketoester . The compound is related to “Methyl 5-oxohexanoate” and “Methyl 4-acetyl-5-oxohexanoate”, which have similar structures .
Synthesis Analysis
“Methyl 4-acetyl-5-oxohexanoate”, a β-ketoester, has been used in modified Knorr condensation for the synthesis of pyrrole . It has also been used to identify the Michael addition product by using GC and GC-MS, and in the preparation of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Methyl 5-oxohexanoate”, a related compound, is a colorless to white liquid or solid at room temperature . Its storage temperature is recommended to be sealed in dry, room temperature conditions . The density is predicted to be 0.996±0.06 g/cm3 .Scientific Research Applications
Leukotriene Synthesis
Methyl 4-methyl-5-oxohexanoate has been identified as a key intermediate in the synthesis of leukotriene B4, an important lipoxygenase-derived arachidonic acid metabolite. This compound is significant in medical research related to inflammatory responses and immune system function (Hayes & Wallace, 1990).
Keto Esters Synthesis
Research demonstrates the role of this compound in the formation of γ-Keto esters from β-Keto esters, highlighting its importance in organic chemistry and pharmaceuticals synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).
Cyclopentane Synthesis
This compound is also used in the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of 5,6-dioxygenated 2-diazo-3-oxohexanoates, which is crucial for synthesizing optically active, highly functionalized cyclopentanes (Yakura et al., 1999).
Fluorescent Probes Synthesis
Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, derived from this compound, exhibits anti-inflammatory properties and has been used in the synthesis of fluorescent probes for studying lipid bilayers in biological membranes (Balo et al., 2000).
Alkaloids Synthesis
This compound is a precursor in the efficient convergent synthetic pathway to the ibophyllidine skeleton, crucial in the synthesis of alkaloids like (±)-19-hydroxy-ibophyllidine and (±)-19-hydroxy-20-epiibophyllidine (Tóth et al., 2006).
Michael-Wittig Reactions
This compound is involved in Michael-Wittig condensations leading to the synthesis of highly functionalized 2-cyclohexenonedicarboxylates, which have various applications in organic chemistry and material science (Moorhoff, 1997).
Safety and Hazards
“Methyl 4-acetyl-5-oxohexanoate” may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
properties
IUPAC Name |
methyl 4-methyl-5-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(7(2)9)4-5-8(10)11-3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJKQQDZAISMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508616 | |
Record name | Methyl 4-methyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36045-56-4 | |
Record name | Methyl 4-methyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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